molecular formula C34H54O4 B12435667 Lup-20(30)-ene-1beta,3beta-diol, diacetate

Lup-20(30)-ene-1beta,3beta-diol, diacetate

Cat. No.: B12435667
M. Wt: 526.8 g/mol
InChI Key: PUJKRJBNTXQYSO-MYBPEWPHSA-N
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Description

(3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate is a complex organic compound known for its unique structure and significant biological activities This compound is a derivative of a naturally occurring steroid and is characterized by its multiple chiral centers and acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydrogenation: The initial steroidal precursor undergoes hydrogenation to reduce double bonds.

    Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Isomerization: The compound is subjected to isomerization to achieve the desired stereochemistry at the chiral centers.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Key considerations include:

    Catalyst Selection: Choosing efficient catalysts to speed up reactions and reduce by-products.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Implementing large-scale purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acetoxy groups.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Ethers, esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring new synthetic methodologies.

Biology

In biological research, (3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate is studied for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with cellular receptors.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-cancer, and hormone-regulating properties.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate involves its interaction with specific molecular targets. It binds to steroid receptors, modulating their activity and influencing gene expression. The pathways involved include:

    Steroid Receptor Binding: The compound binds to androgen and estrogen receptors, altering their conformation and activity.

    Signal Transduction: It affects downstream signaling pathways, leading to changes in cellular functions.

    Gene Expression: By modulating receptor activity, it influences the expression of genes involved in cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A naturally occurring steroid with a similar core structure.

    Testosterone: An androgenic steroid with related biological activities.

    Estradiol: An estrogenic steroid with similar receptor interactions.

Uniqueness

(3aR,5aR,5bR,11aR)-11-(acetyloxy)-3a,5a,5b,8,8,11a-hexamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl acetate is unique due to its specific stereochemistry and functional groups. These features confer distinct biological activities and make it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C34H54O4

Molecular Weight

526.8 g/mol

IUPAC Name

[(3aR,5aR,5bR,11aR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate

InChI

InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23?,24?,25?,26?,27?,28?,29?,31-,32-,33-,34+/m1/s1

InChI Key

PUJKRJBNTXQYSO-MYBPEWPHSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C

Origin of Product

United States

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